molecular formula C16H28O B010592 Methyl cedryl ether CAS No. 19870-74-7

Methyl cedryl ether

Cat. No.: B010592
CAS No.: 19870-74-7
M. Wt: 236.39 g/mol
InChI Key: HRGPYCVTDOECMG-UHFFFAOYSA-N
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Description

Methyl Cedryl Ether (MCE), a semi-synthetic derivative of cedrol from cedarwood oil, is a versatile compound of significant interest in industrial and biomedical research. With the molecular formula C₁₆H₂₈O and a CAS number of 67874-81-1, it is characterized as a colorless to pale yellow liquid with a distinct, long-lasting woody and ambergris scent . Primary Applications and Research Value: Fragrance and Flavor Research: MCE is extensively utilized as a key intermediate in the development of novel fragrance compositions for perfumes, cosmetics, and personal care products. Its high substantivity, which exceeds 124 hours at 100% concentration, makes it a valuable subject for studying long-lasting scent profiles and fixative properties . Biomedical and Metabolic Research: Emerging preclinical evidence highlights MCE's potential nutraceutical value. A 2023 study published in Nutrients demonstrated that dietary supplementation with MCE significantly ameliorated adiposity and hepatic steatosis in high-fat diet-fed mice . The study reported that MCE downregulated adipogenesis genes (FAS and C/EBPα) and upregulated thermogenesis markers (PGC-1α, PRDM16, and UCP1) in white adipose tissue, suggesting a mechanism of action involving the promotion of energy expenditure . These findings position MCE as a promising candidate for further investigation into metabolic syndrome management. Quality & Handling: We supply this compound with a typical purity of >97% . This chemical is for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses. It is classified as an irritant and may cause skin and eye irritation . Researchers should handle it with appropriate personal protective equipment, store it in a cool, dry place protected from light, and consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPYCVTDOECMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860243
Record name CERAPP_20390
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-
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CAS No.

19870-74-7, 67874-81-1
Record name 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-
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Record name [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methyl Cedryl Ether: Fundamental Research Perspectives

Nomenclature and Stereoisomerism in Methyl Cedryl Ether Research

CAS Registry Number and Other Identifiers in Academic Literature this compound is associated with several CAS Registry Numbers in academic and industrial literature. The most commonly cited CAS numbers are 67874-81-1 and 19870-74-7guidechem.comnih.govthegoodscentscompany.comscentsandflavors.comwikidata.orgnih.gov. These numbers serve as unique identifiers for the compound in databases and publications. Other identifiers include EC Number 267-510-5 and various PubChem CIDs such as 62241, 88288, 24758199, and 11085796nih.govthegoodscentscompany.comscentsandflavors.comwikidata.orguni.lunih.gov.

Here is a table of some identifiers for this compound:

Identifier TypeNumber/CodeSource(s)
CAS Registry Number67874-81-1 nih.govthegoodscentscompany.comscentsandflavors.comnih.gov
CAS Registry Number19870-74-7 guidechem.comnih.govwikidata.orgscentree.co
EC Number267-510-5 guidechem.comnih.govnih.govscentree.co
PubChem CID62241 thegoodscentscompany.comscentsandflavors.com
PubChem CID88288 wikidata.orguni.lu
PubChem CID24758199 guidechem.comnih.govuni.lunih.gov
PubChem CID11085796 nih.govuni.lu
InChIKeyHRGPYCVTDOECMG-UHFFFAOYSA-N guidechem.comnih.gov
InChIKeyHRGPYCVTDOECMG-WALBABNVSA-N wikidata.org
InChIKeyHRGPYCVTDOECMG-RHBQXOTJSA-N nih.govuni.lu
UNII84S7T555CV nih.govscentsandflavors.com

Synthetic Methodologies for this compound

Synthesis from Cedrol (B397079): A Key Intermediate Cedrol, a sesquiterpene alcohol found in cedarwood oil, is a key intermediate in the synthesis of Methyl cedryl etherscentree.cothegoodscentscompany.comwikipedia.orgifeat.org. Cedrol makes up a significant percentage of certain cedarwood oilswikipedia.org. This compound is synthesized by a nucleophilic substitution of cedrol. This can be achieved by reacting cedrol with a methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate or sodium hydridescentree.cothegoodscentscompany.comgoogle.com. One described method involves reacting cedrol with sodium hydride in xylene to form the sodium alkoxide, followed by reaction with dimethyl sulfategoogle.com. Another approach uses cedrenol (B1202836) as a raw material, reacting it with an active metal or its compound in an organic solvent to generate cedrenol sodium, followed by methylation with a methylating reagent such as a haloalkyl, alkyl sulfate, or alkyl sulfonategoogle.com. Cedrol itself can be obtained from the oxidation of alpha-cedrenescentree.co.

Isolation of Cedrol from Natural Sources (e.g., Cedarwood Oil)

Cedrol is a sesquiterpene alcohol found in the essential oil of conifers, notably in species from the Cupressus (cypress) and Juniperus (juniper) genera wikidata.orgereztech.com. It is a significant component of cedarwood oil, constituting approximately 19% of Texas cedarwood oil and 15.8% of Virginia cedarwood oil wikidata.org. Isolation of cedrol from these natural sources serves as the initial step in the synthesis of this compound.

Formation of Cedrol Metallides (e.g., Sodium Cedrolate)

Prior to methylation, cedrol is typically converted into a corresponding metallide. This transformation involves reacting cedrol with an active metal or an active metal compound in an organic solvent. Examples of active metals or compounds used for this purpose include sodium metal, potassium metal, lithium hydride, sodium hydride, sodium amide, or potassium amide. The reaction of cedrol with sodium amide in a suitable solvent, for instance, generates sodium cedrolate.

Methylation Reactions and Reagents (e.g., Dimethyl Sulfate, Methyl Halides)

The formation of this compound is achieved through the methylation of the cedrol metallide. This step involves the reaction of the metallide intermediate with a methylating reagent. Common methylating agents employed in this synthesis include haloalkanes (such as methyl chloride, methyl bromide, or methyl iodide), sulfuric acid alkane esters (like dimethyl sulfate), or sulfonic acid alkane esters (such as methyl mesylate). The reaction between sodium cedrolate and dimethyl sulfate is a typical example of this methylation step nih.gov. Another approach involves the reaction of cedrol with iodomethane in the presence of potassium carbonate.

Optimization of Reaction Conditions for Yield and Purity

Optimization of the reaction conditions is crucial to achieve high yield and purity of this compound. Factors such as reaction temperature, solvent, and reaction time play significant roles. For instance, in a synthesis utilizing cedrol and sodium amide followed by reaction with iodomethane, a methylation reaction temperature between 40°C and 140°C is considered advisable, with a reaction time of 3-7 hours. The choice of solvent, such as hexanaphthene, benzene, toluene, or xylene, is also important, with inert solvents that effectively solubilize reactants being preferred to facilitate a homogeneous reaction system. Purification methods, such as vacuum distillation, are employed to isolate the product and enhance its purity nih.gov. One reported synthesis using sodium amide and iodomethane achieved a yield greater than 96% and a purity exceeding 97% after vacuum distillation.

Optimized Synthesis Example Data

ReagentsBaseSolventTemperature (°C)Time (hours)Yield (%)Purity (%)
Cedrol, IodomethaneSodium AmideNot specified40-1403-7>96>97

Note: Data derived from a specific reported synthesis.

Alternative Synthetic Approaches for this compound

While the methylation of cedrol remains the primary synthetic route, variations in reagents and conditions constitute alternative approaches. The use of different active metals or compounds for metallide formation and the selection of various methylating agents fall under this category. For example, employing sodium metal or potassium metal instead of sodium amide for the formation of the metallide, or using methyl halides other than iodomethane, represent alternative reagent choices within the general methylation strategy. Synthesis via nucleophilic substitution of Cedrol with iodomethane in the presence of potassium carbonate is another reported method.

Mechanistic Investigations of this compound Synthesis

Detailed mechanistic investigations specifically focused on the synthesis of this compound are not extensively described in the provided information. However, the commonly employed synthetic route involving the formation of a cedrol metallide (an alkoxide) followed by reaction with a methylating agent such as a methyl halide or dimethyl sulfate strongly suggests a nucleophilic substitution mechanism, likely an SN2 reaction. In this proposed mechanism, the alkoxide oxygen of the cedrol metallide acts as a nucleophile, attacking the carbon atom of the methylating agent and displacing the leaving group (e.g., halide or sulfate). Further in-depth studies detailing transition states, intermediates, and kinetics specific to this reaction are not available in the provided search results.

Chemical Reactivity and Derivatization of this compound

This compound can undergo various chemical transformations. Its reactivity includes potential for oxidation, reduction, and substitution reactions nih.gov. For instance, it can be oxidized to form corresponding ketones or aldehydes, or reduced to yield alcohols nih.gov. Substitution reactions may involve the replacement of the methoxy (B1213986) group with other functional groups nih.gov. This compound should be handled with care regarding powerful oxidizing agents, as it can react with them. While primarily known for its use as a fragrance compound, its chemical structure allows for potential derivatization reactions for various research purposes, although specific examples of derivatization beyond basic transformations are not detailed in the provided information.

Analytical Chemistry of this compound

Spectroscopic Characterization (e.g., NMR, IR, GC-MS) in Research Contexts Spectroscopic techniques are crucial for the structural characterization and identification of this compound in research.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a standard technique for confirming the structural integrity of this compound. Analysis of NMR spectra provides detailed information about the hydrogen and carbon environments within the molecule, allowing for verification of its structure.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nih.gov The IR spectrum of this compound shows characteristic absorption bands corresponding to its chemical bonds, such as C-O stretches from the ether group and C-H stretches from the alkyl groups. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of components in a mixture. cabidigitallibrary.orggcms.cz GC-MS analysis of this compound allows for the determination of its purity and the identification of impurities based on retention time and mass fragmentation patterns. cabidigitallibrary.org this compound has been detected using GC-MS in studies analyzing chemical constituents of plant extracts. cabidigitallibrary.orgresearchgate.net

Table 1: Spectroscopic Techniques for this compound Characterization

TechniqueInformation ProvidedResearch Application
NMR (¹H, ¹³C)Structural confirmation, bond connectivityVerifying synthesized product identity
IRIdentification of functional groupsConfirming presence of ether linkage
GC-MSPurity assessment, identification of componentsAnalyzing complex mixtures, detecting impurities

Chromatographic Techniques for Purity Assessment and Quantification (e.g., GC, HPLC) Chromatographic techniques are essential for assessing the purity and quantifying this compound in research samples.

Gas Chromatography (GC): GC is widely used for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net It is employed for purity assessment by separating this compound from other components in a sample based on their differing affinities for the stationary phase and their vapor pressures. The area under the peak corresponding to this compound in the chromatogram can be used for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique that can be used for the analysis of this compound, particularly for purity assessment and quantifying impurities. nih.gov While GC is often preferred for more volatile compounds, HPLC can be applied, especially if dealing with less volatile derivatives or complex formulations. nih.gov HPLC coupled with mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for quantification in complex matrices. nih.gov

Table 2: Chromatographic Techniques for this compound Analysis

TechniquePrimary ApplicationKey Principle
GCPurity assessment, quantificationSeparation based on volatility and stationary phase interaction
HPLCPurity assessment, quantification of impuritiesSeparation based on differential partitioning between stationary and mobile phases

Advanced Separation Techniques for this compound Research

Advanced separation techniques are crucial in the research and production of this compound to ensure its purity and to isolate it from reaction mixtures or natural sources. These techniques leverage the distinct physical and chemical properties of this compound and related compounds.

Gas chromatography-mass spectrometry (GC-MS) is a recommended analytical technique for characterizing the purity and structural integrity of this compound in experimental settings . GC-MS can be used for purity assessment and for identifying components in complex mixtures containing this compound nih.govsemanticscholar.orggoogle.com. High-performance liquid chromatography (HPLC) is another technique suggested for quantifying impurities in this compound samples googleapis.com.

Fractional distillation is a purification method that can be used for this compound, leveraging its boiling point of 259°C to separate it from other compounds, such as cedrol derivatives . Research into the synthesis of this compound from cedarwood oil, which contains cedrol, often involves purification steps like vacuum rectification (distillation under reduced pressure) google.comgoogle.com. One reported method describes collecting a fraction at 118–120°C under a pressure of 250Pa to obtain this compound with a purity greater than 97% google.com.

Extraction techniques are also relevant, particularly in obtaining precursor materials like cedrol from natural sources such as cedarwood oil. Methods for extracting cedrol from cedar oil include steam distillation followed by separation steps like rectification, distillation, and crystallization google.comnih.govfrontiersin.org. For example, a method involving vacuum distillation and crystallization has been used to obtain cedrol with high purity from the high boiling fraction of Chinese fir oil google.com. The resulting cedrol can then be used in the synthesis of this compound foreverest.net.

While specific detailed research findings solely focused on the advanced separation of this compound itself are less extensively detailed in the provided snippets beyond its analysis by GC-MS and HPLC and purification by distillation, the context of its synthesis from cedarwood oil highlights the application of separation techniques for its precursors. The purity of this compound obtained through synthesis routes is often assessed using chromatographic analysis google.com.

Research into related sesquiterpene derivatives also indicates the use of various chromatography techniques for purification google.com.

Below is a table summarizing some of the separation techniques mentioned in the context of this compound and related research:

TechniqueApplicationNotesSource
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment, structural characterizationRecommended for experimental settings nih.govsemanticscholar.orggoogle.com
High-Performance Liquid Chromatography (HPLC)Quantifying impuritiesRecommended for experimental settings googleapis.com
Fractional DistillationPurificationUsed to separate from derivatives like cedrol; leverages boiling point google.com
Vacuum Rectification (Distillation)Purification during synthesisUsed to collect specific boiling point fractions under reduced pressure google.comgoogle.com
CrystallizationPurification of precursors (e.g., cedrol)Used in conjunction with distillation for isolating cedrol google.com

Biological and Biomedical Research on Methyl Cedryl Ether

Investigations into Anti-Obesity and Metabolic Regulatory Effects

Recent studies have indicated that methyl cedryl ether may have significant implications in obesity research mdpi.comnih.gov. Dietary supplementation with MCE has been investigated for its effects on obesity-related parameters in high-fat diet (HFD)-fed mouse models mdpi.comnih.gov.

In Vivo Studies on Weight Management in High-Fat Diet Models

Studies conducted on mice fed a high-fat diet supplemented with this compound have demonstrated effects on weight management and adiposity mdpi.comnih.gov.

Impact on Body Weight Gain and Adiposity

Research involving male C57BL/6J mice fed an HFD supplemented with 0.2% MCE for 13 weeks showed a significant decrease in body weight gain compared to control groups on an HFD without supplementation mdpi.comnih.gov. MCE supplementation for this period notably decreased HFD-induced weight gain in mice mdpi.comnih.gov. The final body weight of the MCE-supplemented group was comparable to that of the chow-fed group mdpi.comnih.gov. Notably, no significant difference in food intake was observed between the MCE and HFD groups, suggesting that the protective effect against HFD-induced obesity was not due to reduced food consumption mdpi.comnih.gov. The food efficiency ratio (FER) was significantly decreased in the MCE group compared to the HFD group mdpi.com.

Here is a summary of findings on body weight and adiposity:

Study Duration (weeks)DietSupplementation (w/w)Effect on Body Weight GainEffect on Visceral Fat Pad Weight
13 mdpi.comnih.govHigh-Fat Diet (HFD)0.2% MCESignificantly reduced mdpi.comnih.govSignificant decrease observed mdpi.com
Effects on Adipocyte Hypertrophy and Hepatic Steatosis

Excess visceral adipose tissue accumulation is a key pathological feature associated with obesity mdpi.com. Studies have shown that MCE supplementation attenuates adipocyte hypertrophy in HFD-fed mice mdpi.comnih.gov. Histological analysis of epididymal white adipose tissue (eWAT) revealed that the HFD-induced hypertrophy of adipocytes was significantly improved with MCE supplementation mdpi.com. Furthermore, MCE supplementation has been shown to ameliorate hepatic steatosis (liver fat accumulation) in HFD-fed mice mdpi.comnih.gov. This suggests potential hepatoprotective effects mdpi.com.

Here is a summary of findings on adipocyte hypertrophy and hepatic steatosis:

Study Duration (weeks)DietSupplementation (w/w)Effect on Adipocyte HypertrophyEffect on Hepatic Steatosis
13 mdpi.comnih.govHigh-Fat Diet (HFD)0.2% MCEInhibited/Attenuated mdpi.comnih.govAmeliorated mdpi.comnih.gov

Molecular Mechanisms of Action in Metabolic Regulation

The beneficial effects of this compound on obesity and metabolic health appear to be linked to its influence on the expression of genes involved in adipogenesis and thermogenesis mdpi.comnih.gov.

Regulation of Adipogenesis-Related Genes (e.g., FAS, C/EBPα)

Studies have investigated the impact of MCE supplementation on the mRNA levels of molecules related to adipogenesis in epididymal white adipose tissue mdpi.comnih.gov. The results indicate that MCE treatment downregulates the expression of key adipogenesis genes, specifically fatty acid synthase (FAS) and CCAAT/enhancer-binding protein alpha (C/EBPα), relative to levels observed in the HFD group without supplementation mdpi.comnih.gov. C/EBPα is considered a critical early regulator of adipogenesis and lipid storage, while FAS is responsible for the formation of mature adipocytes nih.gov.

Here is a summary of the impact on adipogenesis-related genes:

GeneRoleEffect of MCE Supplementation (in HFD-fed mice eWAT)
FASResponsible for forming mature adipocytes nih.govDownregulated mdpi.comnih.gov
C/EBPαEarly regulator of adipogenesis and lipid storage nih.govDownregulated mdpi.comnih.gov
Upregulation of Thermogenesis-Related Genes (e.g., PGC-1α, UCP1, Cidea, PRDM16)

In parallel with the downregulation of adipogenesis genes, MCE supplementation has been shown to upregulate the expression of genes associated with thermogenesis in epididymal white adipose tissue mdpi.comnih.gov. These include peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), PR domain containing 16 (PRDM16), uncoupling protein 1 (UCP1), and cell death activator CIDE-A (Cidea), as well as mitochondrial genes like Cytochrome c (Cytc) and Cytochrome c oxidase subunit 4 (COX4) mdpi.comnih.gov. PGC-1α is a critical transcriptional coactivator that induces the transcription of downstream thermogenic and mitochondrial genes in white adipocytes nih.gov. Increased expression of PGC-1α in white adipose tissue is considered important in combating obesity nih.gov.

Here is a summary of the impact on thermogenesis-related genes:

GeneRoleEffect of MCE Supplementation (in HFD-fed mice eWAT)
PGC-1αCritical transcriptional coactivator for thermogenesis and mitochondrial genes nih.govUpregulated mdpi.comnih.gov
PRDM16Involved in beige adipocyte development and function frontiersin.orgUpregulated mdpi.comnih.gov
UCP1Uncoupling protein 1, involved in thermogenesis nih.govUpregulated mdpi.comnih.gov
CideaCell death activator CIDE-A, involved in thermogenesis nih.govUpregulated mdpi.comnih.gov
CytcCytochrome c, mitochondrial gene nih.govUpregulated mdpi.comnih.gov
COX4Cytochrome c oxidase subunit 4, mitochondrial gene nih.govUpregulated mdpi.comnih.gov
Influence on Fatty Acid Oxidation and Transport Genes (e.g., Cyp4a12b, Acaa1b, Slc27a1, Acsbg2)

Studies have indicated that this compound can influence the expression of genes involved in fatty acid oxidation and transport. In a study involving high-fat diet (HFD)-fed mice, dietary supplementation with MCE significantly upregulated the expression of genes related to fatty acid oxidation, such as Cyp4a12b and Acaa1b, in epididymal white adipose tissue (WAT) mdpi.com. Genes associated with fatty acid transport, including Slc27a1 and Acsbg2, were also found to be significantly upregulated by MCE supplementation in HFD-fed mice mdpi.com. These findings suggest a role for MCE in promoting fatty acid metabolism.

Transcriptomic Profiling of White Adipose Tissue

Transcriptome analysis of white adipose tissue has provided insights into the molecular mechanisms underlying the effects of this compound. In HFD-fed mice, MCE dietary supplementation dramatically altered the gene expression profiles in epididymal WAT mdpi.comdntb.gov.ua. This included the downregulation of genes involved in adipogenesis, such as FAS and C/EBPα, and the upregulation of genes associated with thermogenesis, including PGC-1α, PRDM16, UCP1, Cidea, Cytc, and COX4 mdpi.com. These changes in gene expression profile are consistent with the observed anti-obesity effects of MCE in this model mdpi.com.

Exploration of PPAR Signaling Pathway Modulation

The PPAR signaling pathway has been identified as being strongly affected by this compound supplementation in the context of high-fat diet-induced obesity mdpi.com. KEGG enrichment analysis of differentially expressed genes in the epididymal WAT of HFD-fed mice supplemented with MCE revealed that genes involved in the PPAR signaling pathway were remarkably regulated mdpi.comnih.gov. This suggests that MCE may exert its metabolic effects, at least in part, through the modulation of this pathway, which plays a crucial role in regulating lipid metabolism and energy balance mdpi.com.

Role in Glucose Homeostasis and Insulin (B600854) Sensitivity

Research suggests that this compound may have a role in improving glucose homeostasis and insulin sensitivity. Studies in HFD-fed mice have shown that MCE supplementation can lead to a decrease in fasting blood glucose levels mdpi.com. While the provided search results primarily focus on the effects of MCE on adiposity and related metabolic parameters, the observed improvements in these areas are often linked to enhanced glucose metabolism and insulin sensitivity jci.org. Further direct investigation specifically on the impact of MCE on glucose uptake, insulin signaling pathways, and long-term glucose control would provide a more comprehensive understanding of this role.

Interaction with Gut Microbiota and Metabolic Implications

The interaction between this compound and the gut microbiota and its subsequent metabolic implications have been investigated. 16S rRNA sequencing in HFD-fed mice revealed that MCE supplementation improved gut microbiota dysbiosis, characterized by alterations in bacterial strains associated with obesity mdpi.comdntb.gov.ua. Predicted metabolic profiles of the gut microbiota after MCE supplementation in HFD-fed mice also indicated potential improvements in various metabolic pathways, including carbohydrate metabolism mdpi.comresearchgate.net. These findings highlight the potential for MCE to influence host metabolism through the modulation of the gut microbial community.

Comparative Studies with Structurally Related Compounds (e.g., Cedryl Acetate (B1210297), α-Cedrene) in Metabolic Research

Comparative studies with structurally related compounds like cedryl acetate and α-cedrene have been conducted to understand the specific metabolic effects of this compound. Oral administration of both α-cedrene and this compound has been shown to prevent or reverse HFD-induced obesity and related metabolic aberrations in rodents nih.govresearchgate.net. Cedryl acetate, another analog, has also demonstrated preventive effects against HFD-induced obesity and improvements in glucose homeostasis and insulin resistance in mice researchgate.netresearchgate.netmdpi.com. While these compounds share structural similarities, their specific mechanisms and the extent of their metabolic effects may differ, warranting comparative investigations to delineate their individual contributions cabidigitallibrary.org. For instance, a study on cedryl acetate noted limited effects on modifying the gut microbiota compared to the significant alterations observed with MCE supplementation researchgate.netcabidigitallibrary.org.

Antimicrobial and Insecticidal Activities

Beyond its metabolic effects, this compound has been reported to possess antimicrobial and insecticidal activities nih.govresearchgate.net. While specific detailed data on the antimicrobial and insecticidal activities of MCE alone were not extensively provided in the search results, related compounds and plant extracts containing MCE or similar terpenes have demonstrated such properties cabidigitallibrary.orgmdpi.commfd.org.mknih.gov. For example, plant extracts containing this compound have shown inhibitory effects against various bacterial strains cabidigitallibrary.org. The broader class of essential oils and their components, including terpenes and their derivatives like MCE, are known for their antimicrobial potential against bacteria and fungi mdpi.commfd.org.mknih.gov. Some sesquiterpene derivatives have also been explored for their insecticidal properties google.com.

Anticandidal Activity Research

This compound has been reported to possess anticandidal activities in vitro mdpi.comnih.gov. While the specific details and mechanisms of this activity are not extensively detailed in the provided search results, its mention alongside insecticidal properties suggests a potential for MCE as an agent against Candida species mdpi.comnih.gov.

Antibacterial Potential from Natural Sources Containing this compound

This compound has been identified as a chemical constituent in certain plants known for their traditional medicinal uses and reported antibacterial potential cabidigitallibrary.orgresearchgate.net. For instance, Aerva javanica, commonly known as desert cotton, has been analyzed for its chemical composition, and this compound was detected among its compounds cabidigitallibrary.orgresearchgate.net. Extracts from Aerva javanica have demonstrated antibacterial activity against various pathogenic bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus cabidigitallibrary.orgresearchgate.net. While MCE is present in this plant, the antibacterial effect is attributed to the combined action of various phytochemicals in the extracts, and the specific contribution of MCE to this activity is not isolated in the provided information cabidigitallibrary.orgresearchgate.net.

The antibacterial activity of Aerva javanica extracts varied depending on the solvent used for extraction and the bacterial strain tested. For example, the ethyl acetate extract showed significant inhibition against S. typhi and P. aeruginosa, while the methanolic extract was most effective against E. coli cabidigitallibrary.org.

Table 1: Antibacterial Activity of Aerva javanica Extracts (Zone of Inhibition in mm at 20 mg/mL)

Bacterial Strainn-hexane ExtractMethanol ExtractEthyl Acetate ExtractChloroform ExtractCiprofloxacin (Control)
Salmonella typhiModerateNot specified30 ± 5.56ResistantNot specified
Escherichia coliNot specified29 ± 2.65Not specifiedNot specifiedNot specified
Pseudomonas aeruginosaNot specifiedNot specifiedEffectiveNot specifiedNot specified
Staphylococcus aureusModerateEffectiveNot specifiedNot specifiedNot specified

Note: Data extracted and summarized from search result cabidigitallibrary.org. Specific numerical values were not available for all entries in the source.

Odorant Receptor Interactions and Biological Significance

Odorant receptors (ORs), traditionally known for their role in the olfactory system, are also expressed ectopically in various non-nasal tissues, where they can influence a range of physiological processes mdpi.comresearchgate.net. This compound, being a fragrance compound, has implications for understanding odorant receptor interactions and their broader biological significance.

Activation of Olfactory Receptors in Biological Systems

Odorant receptors function by binding to specific odorant molecules, triggering signaling pathways researchgate.net. While the provided search results confirm that this compound is an odorant google.comiiita.ac.in, specific data detailing its activation of particular olfactory receptors is not extensively provided. The study of odorant-receptor interactions is crucial for understanding how volatile molecules are translated into olfactory perception researchgate.net. Functional assays, such as monitoring increases in cytosolic calcium upon receptor activation, are used to demonstrate the activation of ORs by their ligands google.com.

Structure-Activity Relationships in Olfactory Perception

Understanding the relationship between the chemical structure of an odorant and its perceived odor, as well as its interaction with olfactory receptors, is a key aspect of olfactory research researchgate.netgoogle.comdoingsts.com. Structure-activity relationships (SAR) in olfactory perception aim to correlate molecular features of compounds with their ability to activate specific receptors and the resulting olfactory sensation researchgate.netgoogle.comdoingsts.com. While the search results mention the importance of structure-odor considerations and the use of computational methods to predict receptor binding affinities based on molecular structure, specific structure-activity relationship data for this compound and its interaction with olfactory receptors is not provided researchgate.netdoingsts.com. The complexity of olfactory coding, where a single odorant can activate multiple receptors and a single receptor can be activated by multiple odorants, makes the comprehensive mapping of structure-activity relationships challenging researchgate.net.

Pharmacological Potential and Therapeutic Strategies

Recent research has explored the pharmacological potential of this compound (MCE), particularly in the context of metabolic health and anti-obesity effects. Studies, primarily conducted in high-fat diet (HFD)-fed mouse models, have provided detailed findings on the impact of MCE supplementation.

Detailed research findings indicate that MCE supplementation in HFD-fed mice significantly reduced body weight gain compared to control groups. mdpi.com Histological analysis revealed that MCE treatment inhibited adipocyte hypertrophy, suggesting an effect on fat cell size. mdpi.com Furthermore, MCE supplementation demonstrated ameliorative effects on hepatic steatosis, indicating a potential benefit for liver fat accumulation. mdpi.com

The mechanisms underlying these observed effects appear to involve the modulation of gene expression related to adipogenesis and thermogenesis in white adipose tissues (WAT). MCE dietary supplementation was found to downregulate the expression of adipogenesis genes, specifically FAS (Fatty acid synthase) and C/EBPα (CCAAT/enhancer binding-protein α). mdpi.com Concurrently, MCE upregulated the mRNA levels of thermogenesis genes, including PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha), PRDM16, UCP1 (Uncoupling protein 1), Cidea, Cytc (Cytochrome c), and COX4. mdpi.com These findings suggest that MCE may influence metabolic pathways involved in fat storage and energy expenditure.

Beyond its direct effects on adipose tissue, MCE supplementation in HFD-fed mice also improved gut microbiota dysbiosis. mdpi.com This was evidenced by alterations in bacterial strains associated with obesity. mdpi.com Transcriptome analysis of WAT further supported that MCE significantly changed gene expression profiles. mdpi.com

These results highlight the potential of MCE as a nutraceutical for preventing obesity under HFD conditions. mdpi.comresearchgate.net While MCE shows promise in obesity models, research on its pharmacological effects is ongoing, and similar detailed studies on other potential therapeutic areas are less available.

Here is a summary of key research findings on the pharmacological potential of this compound:

Study ModelInterventionKey FindingsMechanism of Action (Proposed)
High-Fat Diet MiceDietary supplementation with 0.2% MCE (13 weeks)Reduced body weight gain mdpi.com, Inhibited adipocyte hypertrophy mdpi.com, Ameliorated hepatic steatosis mdpi.com, Improved gut microbiota dysbiosis mdpi.comDownregulation of adipogenesis genes (FAS, C/EBPα) in WAT mdpi.com, Upregulation of thermogenesis genes (PGC-1α, PRDM16, UCP1, Cidea, Cytc, COX4) in WAT mdpi.com
C. elegans (in vitro)Various concentrations (1, 10, 100 µg/ml)Significantly inhibitory effect on adipogenesis google.comNot explicitly detailed in the provided snippets for this model.

This compound has also been noted to have anticandidal and insecticidal activities in vitro. nih.gov

Environmental and Ecotoxicological Aspects of Methyl Cedryl Ether

Environmental Fate and Degradation Pathways

Based on the available data, the biodegradation of methyl cedryl ether appears to be variable or not fully established across all sources.

Test MethodBiodegradation (%)ResultSource
OECD TG 301D60Readily biodegradable prodasynth.comprodasynth.com
WaterNo data availableNot established squarespace.com
Not specifiedNo data availablePersistence/Degradability echemi.com

Ecotoxicological Impact on Aquatic Organisms

This compound is classified as very toxic to aquatic life with long lasting effects. nih.govnih.goveuropa.euprodasynth.comprodasynth.comechemi.comdirectpcw.com

Ecotoxicity data for aquatic organisms includes:

Toxicity to fish: LC50 - Cyprinus carpio - 0.43 mg/L - 96 hours. echemi.com

Toxicity to daphnia and other aquatic invertebrates: EC50 - Daphnia magna - 0.48 mg/L - 48 hours. echemi.com

Toxicity to algae: EC50 - Pseudokirchneriella subcapitata - > 1.8 mg/L - 72 hours. echemi.com

These values indicate a high toxicity to fish and aquatic invertebrates at relatively low concentrations.

OrganismEndpointValue (mg/L)Exposure TimeSource
Cyprinus carpio (Fish)LC500.4396 hours echemi.com
Daphnia magna (Invertebrate)EC500.4848 hours echemi.com
Pseudokirchneriella subcapitata (Algae)EC50> 1.872 hours echemi.com

Advanced Research Methodologies and Future Directions

Omics Approaches in Methyl Cedryl Ether Research

Omics approaches, such as transcriptomics, metabolomics, lipid profiling, proteomics, and metagenomics, are powerful tools for comprehensively analyzing the biological effects of compounds like this compound. These methodologies provide insights into gene expression, metabolic changes, protein targets, and the influence on microbial communities.

Transcriptomics and Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Gene expression analysis, a key part of transcriptomics, quantifies the activity of genes. Research on this compound has utilized transcriptomics to understand its impact at the genetic level, particularly in the context of metabolic health.

Studies have shown that this compound supplementation can modulate gene expression related to adipogenesis (fat cell formation) and thermogenesis (heat production) nih.gov. For instance, in high-fat diet-fed mice, this compound downregulated the expression of genes associated with adipogenesis, such as fatty acid synthase (FAS) and CCAAT/enhancer-binding protein alpha (C/EBPα) nih.gov. Conversely, it upregulated the expression of genes involved in thermogenesis, including PGC-1α, PRDM16, UCP1, Cidea, Cytc, and COX4, in epididymal white adipose tissue nih.govresearchgate.net. This suggests that this compound may influence metabolic pathways related to fat storage and energy expenditure by altering gene expression profiles nih.govresearchgate.net.

An example of research findings in this area is presented in the table below, illustrating the observed changes in gene expression:

Gene NameFunction (Related to Adipogenesis or Thermogenesis)Observed Change with MCE Supplementation (in HFD-fed mice)Citation
FAS (Fatty acid synthase)AdipogenesisDownregulated nih.gov
C/EBPα (CCAAT/enhancer-binding protein alpha)AdipogenesisDownregulated nih.gov
PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha)ThermogenesisUpregulated nih.govresearchgate.net
PRDM16 (PR domain containing 16)ThermogenesisUpregulated nih.govresearchgate.net
UCP1 (Uncoupling protein 1)ThermogenesisUpregulated nih.govresearchgate.net
Cidea (Cell death activator CIDE-A)ThermogenesisUpregulated nih.govresearchgate.net
Cytc (Cytochrome c)ThermogenesisUpregulated nih.govresearchgate.net
COX4 (Cytochrome c oxidase subunit 4)ThermogenesisUpregulated nih.govresearchgate.net

Metabolomics and Lipid Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Lipid profiling, a subset of metabolomics, specifically focuses on the lipids present. These approaches can reveal how a compound affects metabolic pathways and lipid composition.

Research indicates that this compound can influence serum lipid profiles. A study in high-fat diet-fed mice observed an improvement in serum lipid profiles following this compound treatment nih.gov. While the search results specifically mention the improvement in serum lipid profile, detailed data on specific metabolites or lipids altered by this compound were not extensively provided in the snippets. However, metabolomics and lipidomics are recognized as valuable tools for exploring the mechanisms of various compounds related to metabolic health acs.orgnih.gov.

Metagenomics for Gut Microbiota Analysis

Metagenomics is the study of the collective genetic material from a mixed community of organisms, such as the microbes in the gut. Analyzing the gut microbiota composition and function through metagenomics can reveal how a compound influences these microbial communities.

Studies have investigated the impact of this compound on gut microbiota, particularly in the context of high-fat diet-induced obesity. 16S rRNA sequencing, a common metagenomic technique, has shown that this compound can improve gut microbiota dysbiosis in high-fat diet-fed mice nih.govmdpi.com. This improvement is characterized by alterations in bacterial strains associated with obesity nih.gov. For example, in one study, this compound administration decreased the abundance of Desulfobacterota, which was increased by a high-fat diet mdpi.com. These findings suggest that the beneficial effects of this compound may be linked, in part, to its ability to modulate the composition of the gut microbiota nih.govmdpi.comresearchgate.net.

The following table summarizes observed changes in gut microbiota at the phylum level:

PhylumObserved Change with HFD FeedingObserved Change with MCE Supplementation (in HFD-fed mice)Citation
BacteroidotaDecreased abundanceNot explicitly stated as reversed by MCE in snippets, but MCE improved dysbiosis mdpi.com
FirmicutesIncreased abundanceNot explicitly stated as reversed by MCE in snippets, but MCE improved dysbiosis mdpi.com
DesulfobacterotaIncreased abundanceDecreased abundance mdpi.com
ProteobacteriaIncreased abundanceNot explicitly stated as reversed by MCE in snippets, but MCE improved dysbiosis mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are valuable for predicting and understanding the interactions of compounds with biological targets and for designing new molecules with desired properties.

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-Activity Relationship (SAR) studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. Computational methods, such as molecular docking and simulations, are often used in SAR studies to predict how molecules bind to targets and to identify structural features important for activity researchgate.netmdpi.com.

While the search results did not provide specific SAR studies focused on this compound itself, they highlight the general application of SAR studies in understanding the relationship between chemical structure and bioactivity for various compounds, including those with ether groups american.eduresearchgate.net. SAR analysis can help in understanding how modifications to the this compound structure might affect its interactions with biological molecules, potentially leading to the design of analogs with enhanced or altered biological effects. Molecular modeling, including techniques like molecular docking, is a key component in these studies, allowing for the prediction of binding affinities and interaction modes researchgate.netmdpi.com.

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking and dynamics simulations are computational techniques increasingly utilized to investigate the potential interactions between small molecules, such as this compound, and biological receptors. Molecular docking aims to predict the preferred orientation and binding affinity of a ligand to a receptor nih.gov. Molecular dynamics simulations extend this by providing insights into the dynamic behavior of the ligand-receptor complex over time, accounting for flexibility and environmental factors researchgate.net. These methods can help determine receptor-ligand structures, dynamics of binding, and binding kinetics and functions mdpi.com.

While specific studies detailing molecular docking and dynamics simulations of this compound with identified biological receptors were not extensively found in the search results, the application of these methodologies to similar compounds and receptor types suggests their potential utility in this compound research. For instance, molecular docking and dynamics simulations have been employed to study the interactions of various ligands with G protein-coupled receptors (GPCRs), which are critical drug targets mdpi.comnih.gov. These simulations can reveal detailed mechanistic information, including the identification of binding sites and the understanding of ligand interactions with receptors mdpi.com. Studies on other compounds, such as alkynyl-coumarinyl ethers and diphenyl ether structure pesticides, demonstrate the use of these computational approaches to elucidate binding interactions with enzymes like MAO-B or thyroid hormone-related proteins researchgate.netresearchgate.net.

The application of these techniques to this compound could involve identifying potential target receptors based on its known biological activities or structural similarity to other bioactive compounds. Subsequent docking studies could predict initial binding poses, while molecular dynamics simulations could refine these poses and assess the stability and duration of the interactions. This could provide valuable insights into the molecular mechanisms underlying any observed biological effects of this compound.

Computational Prediction of Environmental Fate

Computational methods play a significant role in predicting the environmental fate of chemical compounds, including their potential for biodegradation and distribution in various environmental compartments nih.govmdpi.com. Assessing the environmental fate of substances is crucial for evaluating the risks associated with their production, use, and release nih.gov.

Computational tools and models have been developed to predict features such as biodegradability and toxicity based on existing experimental data nih.gov. For example, the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) predicts plausible pathways for the microbial degradation of organic compounds nih.gov. Other systems merge computational methods to predict biodegradability with those that assess biological toxicity, providing an informed prognosis of a molecule's potential to be catabolized in the biosphere and its eventual toxicity nih.gov.

While direct computational predictions of the environmental fate specifically for this compound were not prominently featured in the search results, related compounds like methyl cedryl ketone have been detected in environmental samples, including wastewater and sediment miljodirektoratet.no. This suggests that computational models could be applied to predict the persistence, mobility, and potential degradation pathways of this compound in the environment. Such predictions would involve considering its chemical structure and comparing it to compounds with known environmental fates to estimate its partitioning between air, water, soil, and sediment, as well as its potential for biodegradation or other transformation processes.

In Vitro and In Vivo Model Systems for Research

Research into the biological effects of this compound has utilized both in vitro and in vivo model systems. In vitro studies, conducted in controlled laboratory settings using cells or tissues, are valuable for investigating the direct effects of a compound at the cellular level and elucidating molecular mechanisms . In vivo studies, involving living organisms, are essential for assessing the systemic effects of a compound and its impact within a complex biological system researchgate.net.

One notable area of research involving this compound has been its potential anti-obesity effects, which have been investigated using in vivo models. Studies have demonstrated that dietary supplementation with this compound significantly reduced body weight, inhibited adipocyte hypertrophy, and ameliorated hepatic steatosis in high-fat diet-fed mice researchgate.netnih.gov. These in vivo findings suggest that this compound may influence metabolic pathways related to fat storage and energy expenditure . The mechanism of action observed in these in vivo models included the downregulation of adipogenesis genes (such as FAS and C/EBPα) and the upregulation of thermogenesis genes (including PGC-1α, PRDM16, UCP1, Cidea, Cytc, and COX4) in white adipose tissues researchgate.netnih.gov. Furthermore, in vivo studies using 16S rRNA sequencing revealed that this compound improved gut microbiota dysbiosis in high-fat diet-fed mice researchgate.netnih.gov.

In vitro models can complement these in vivo studies by allowing for the investigation of specific cellular processes affected by this compound. For example, in vitro assays could be used to study the direct effects of this compound on adipocyte differentiation or gene expression in isolated fat cells. While the search results primarily highlighted in vivo studies related to metabolic effects, in vitro models are also used in broader chemical research to study xenobiotic metabolism and other biological interactions umn.edu. The integration of both in vitro and in vivo approaches provides a more comprehensive understanding of the biological activities of this compound.

Table 1: Summary of In Vivo Research Findings on this compound in High-Fat Diet-Fed Mice

Observed EffectMolecular Mechanism in WATGut Microbiota ImpactReference
Reduced Body WeightDownregulation of adipogenesis genes (FAS, C/EBPα)Improved gut microbiota dysbiosis researchgate.netnih.gov
Inhibited Adipocyte HypertrophyUpregulation of thermogenesis genes (PGC-1α, PRDM16, UCP1, Cidea, Cytc, COX4)Alteration of obesity-associated strains researchgate.netnih.gov
Ameliorated Hepatic SteatosisAltered gene expression profilesPredicted changes in metabolic pathways researchgate.netnih.govmdpi.com

Ethical Considerations in Biological Research Involving this compound

Ethical considerations are paramount in all biological research, particularly when involving animal models or human subjects. Research involving this compound, especially studies investigating its biological effects, must adhere to strict ethical guidelines and regulations.

When conducting in vivo studies, such as those involving mice to study metabolic effects, ethical protocols regarding animal welfare, housing conditions, and experimental procedures must be rigorously followed researchgate.net. The use of animal models is subject to ethical review and approval by institutional animal care and use committees to ensure that studies are designed to minimize distress and utilize the fewest number of animals necessary to obtain scientifically valid results. The translational relevance of animal models, such as the high-fat diet-induced obesity model in mice, is considered, but the ethical implications of using animals for research are a constant consideration researchgate.net.

Furthermore, any research involving human tissues or potential future clinical investigations related to this compound would necessitate adherence to ethical principles, including informed consent, privacy protection, and minimizing risks to participants. The use of in vitro methods is sometimes explored as an alternative to animal testing, particularly in toxicity screening, highlighting a broader ethical drive to reduce reliance on in vivo models where possible biorxiv.orgcore.ac.uk.

While the provided search results did not delve deeply into specific ethical challenges related to this compound research beyond the general context of animal studies, the broader landscape of biological and chemical research emphasizes the importance of ethical conduct, transparency, and accountability. This includes considering the potential environmental impact of research activities and the responsible dissemination of findings.

Emerging Research Areas and Unexplored Applications

Emerging research areas for this compound extend beyond its traditional use as a fragrance compound. Recent studies have highlighted its potential in areas such as metabolic health. The observed anti-obesity effects in mouse models suggest a potential as a nutraceutical or therapeutic agent for preventing or managing obesity and related metabolic syndromes researchgate.netnih.gov. This opens up avenues for further research into its mechanisms of action, optimal delivery methods, and potential efficacy in other metabolic disorders.

Beyond metabolic research, the identification of this compound as a component in natural extracts, such as from Aerva javanica, suggests potential for exploring its role in the traditional uses of these plants or investigating other biological activities observed in such extracts, such as antibacterial or phytotoxic potential cabidigitallibrary.org.

The application of advanced computational techniques, such as molecular docking and dynamics simulations, represents an emerging area for understanding how this compound interacts with biological targets at a molecular level, which could lead to the discovery of new applications nih.govresearchgate.net.

Unexplored applications could potentially lie in areas where its chemical properties or structural similarities to other compounds might be relevant. For instance, given its terpene structure mdpi.com, exploring potential interactions with other biological pathways or receptors known to be modulated by terpenes could reveal novel applications. The use of this compound as an intermediate in the synthesis of complex organic compounds also suggests potential in chemical research and development beyond its direct applications .

Integration of Interdisciplinary Approaches in this compound Research

Research into this compound increasingly benefits from the integration of interdisciplinary approaches. Understanding its biological effects requires expertise spanning chemistry, biology, pharmacology, and computational science.

For example, investigating the anti-obesity effects of this compound involved a combination of in vivo animal studies, molecular analysis of gene expression in tissues, and 16S rRNA sequencing to assess changes in gut microbiota researchgate.netnih.gov. This integrates classical biological techniques with modern molecular and microbiome analysis methods.

Computational approaches, such as molecular docking and dynamics simulations, require collaboration between chemists and computational biologists to model interactions with biological targets nih.govresearchgate.net. Predicting environmental fate involves expertise in chemistry, environmental science, and computational modeling nih.govmdpi.com.

Furthermore, research into potential new applications or the optimization of existing ones may require collaboration with experts in fields such as food science (for nutraceutical applications), materials science (for its use as a solvent or intermediate), or agricultural science (if exploring its presence and potential effects in plants). The complexity of biological systems and environmental interactions necessitates a multi-faceted approach that draws upon diverse scientific disciplines to fully understand the properties and potential of this compound.

Table 2: Examples of Interdisciplinary Integration in this compound Research

Research AreaDisciplines InvolvedExample Application
Biological Effects (e.g., Anti-obesity)Biology, Pharmacology, Molecular Biology, MicrobiologyIn vivo studies, gene expression analysis, gut microbiota profiling. researchgate.netnih.gov
Receptor InteractionsChemistry, Computational Biology, Structural BiologyMolecular docking and dynamics simulations to predict binding. nih.govresearchgate.net
Environmental FateChemistry, Environmental Science, Computational ModelingPredicting persistence, degradation, and distribution in the environment. nih.govmdpi.com
Natural Product ChemistryChemistry, Botany, PharmacologyIdentification in plant extracts and investigation of associated bioactivities. cabidigitallibrary.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of methyl cedryl ether in experimental settings?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, and high-performance liquid chromatography (HPLC) for quantifying impurities. Density (0.976 g/cm³) and refractive index (1.496) can serve as supplementary physicochemical validation parameters .

Q. How should researchers design stability studies to evaluate this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability testing under controlled temperature (e.g., 4°C vs. ambient) and humidity conditions. Monitor degradation using HPLC or GC-MS over time, focusing on hydrolysis susceptibility due to its ether functional group. Store samples at 4°C or lower to minimize thermal decomposition .

Q. What are the critical physicochemical properties of this compound that impact its solubility and bioavailability in biological assays?

  • Methodological Answer : MCE’s low water solubility (logP = 4.26) necessitates the use of biocompatible solvents like DMSO or cyclodextrin-based carriers for in vitro studies. Its boiling point (259°C) and flash point (110°C) indicate thermal stability, but volatility requires sealed systems during high-temperature experiments .

Advanced Research Questions

Q. How can transcriptomic profiling and gut microbiota analysis be integrated to elucidate MCE’s anti-obesity mechanisms in preclinical models?

  • Methodological Answer : Combine RNA-seq of white adipose tissue (WAT) with 16S rRNA sequencing of fecal samples. For transcriptomics, use DESeq2 to identify differentially expressed genes (e.g., UCP1, PGC-1α), and correlate these with microbiota shifts (e.g., Lactobacillus spp.) via Pearson analysis. Validate key pathways (e.g., PPAR signaling) using RT-qPCR .

Q. What experimental strategies resolve contradictions between in vitro and in vivo data on MCE’s metabolic effects?

  • Methodological Answer : Use organoid or co-culture models to bridge in vitro-in vivo gaps. For example, test MCE’s adipogenesis inhibition in 3T3-L1 cells alongside HFD-fed mice. Discrepancies in gene expression (e.g., FASN downregulation in vivo vs. no effect in vitro) may arise from gut microbiota interactions, requiring fecal microbiota transplantation (FMT) to isolate variables .

Q. How can synthetic routes for MCE be optimized to achieve high yield and minimal byproducts?

  • Methodological Answer : Evaluate the sodamide method (as used for cedrol methyl ether synthesis) with alternative catalysts (e.g., BF₃ etherate). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene for reflux). Purify via fractional distillation, leveraging MCE’s boiling point (259°C) to separate it from cedrol derivatives .

Q. What statistical approaches are critical for robust analysis of MCE’s dose-dependent effects on metabolic parameters?

  • Methodological Answer : Use two-tailed Student’s t-tests for pairwise comparisons (e.g., HFD vs. HFD+MCE groups) and ANOVA with post-hoc correction for multi-dose studies. For microbiota data, apply permutational multivariate analysis (PERMANOVA) on beta-diversity metrics. Report effect sizes and confidence intervals to address biological variability .

Methodological Considerations

  • Contradictory Data Analysis : When transcriptomic and microbiota results conflict (e.g., MCE upregulates thermogenesis genes but fails to alter specific microbial taxa), conduct mediation analysis to identify indirect effects. Use tools like STAMP for functional microbiota profiling and KEGG pathway enrichment for gene-microbe network mapping .
  • Reproducibility : Document storage conditions (4°C), solvent batch details, and animal diet formulations (e.g., 0.2% w/w MCE in HFD) to ensure cross-lab consistency. Share raw sequencing data via repositories like NCBI’s SRA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.